molecular formula C17H19ClN4O B1662177 Alosetron hydrochloride CAS No. 132414-02-9

Alosetron hydrochloride

Cat. No.: B1662177
CAS No.: 132414-02-9
M. Wt: 330.8 g/mol
InChI Key: FNYQZOVOVDSGJH-UHFFFAOYSA-N
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Description

Alosetron Hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor type. It is primarily used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. The compound modulates serotonin-sensitive gastrointestinal processes, which helps in controlling IBS symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Alosetron Hydrochloride involves the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-chloromethyl-5-methylimidazole in the presence of a strong base such as sodium hydride. This reaction requires careful handling due to the corrosive and flammable nature of sodium hydride .

Industrial Production Methods: An improved industrial process involves reacting 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole in the presence of mineral acids like hydrochloric acid or sulfonic acids such as p-toluene sulfonic acid or methane sulfonic acid. This method is more commercially feasible and provides a higher yield .

Chemical Reactions Analysis

Types of Reactions: Alosetron Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Alosetron Hydrochloride has several scientific research applications:

Mechanism of Action

Alosetron Hydrochloride exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are nonselective cation channels distributed on enteric neurons in the gastrointestinal tract. By blocking these receptors, this compound modulates the regulation of visceral pain, colonic transit, and gastrointestinal secretions, effectively controlling IBS symptoms .

Comparison with Similar Compounds

    Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

    Granisetron: Used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.

    Palonosetron: Used to prevent nausea and vomiting caused by chemotherapy.

Uniqueness: Alosetron Hydrochloride is unique in its specific use for severe diarrhea-predominant IBS in women. Unlike other 5-HT3 receptor antagonists, it is not primarily used for nausea and vomiting but for gastrointestinal disorders .

Properties

IUPAC Name

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYQZOVOVDSGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044208
Record name Alosetron hydrochloride
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Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Serotonin 5HT3-receptor antagonist /Salt not specified/, ... 5-HT3 antagonists delay colonic transit, incr colonic compliance, & incr small intestinal water absorption. ... /Salt not specified/, Alosetron (Lotronex) is a potent, highly selective 5-HT(3) antagonist. ... /Salt not specified/
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

122852-69-1
Record name Alosetron hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=122852-69-1
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Record name Alosetron hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alosetron hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride
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Record name ALOSETRON HYDROCHLORIDE
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Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

288-291 °C
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

2,3,4,5-Tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one (1.00 g) was suspended in ethanol (40 ml) and concentrated hydrochloric acid (1.00 ml) was added. The mixture was warmed to 40° and charcoal (0.25 g) was added. The resulting suspension was stirred and warmed for 5 min. and then filtered. The filtrate was evaporated in vacuo to ca. 20 ml and was allowed to cool to 20°. Ether (40 ml) was added with stirring over 5 min., and the mixture was stored at 4° overnight. The resulting precipitate was filtered off, washed with ether (2×10 ml), dried in vacuo at room temperature for 2 h and then at 70° for 7 h to give the title compound (0.95 g), m.p. 288°-291°.
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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